Benzene, (1-propylheptyl)-

Description

Structural Characterization and Isomeric Context

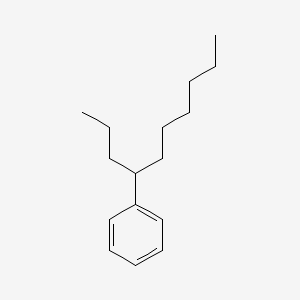

The molecular formula of Benzene (B151609), (1-propylheptyl)- is C16H26, with a molecular weight of 218.3776 g/mol. nist.gov The structure consists of a planar six-carbon benzene ring bonded to a ten-carbon alkyl substituent, the 1-propylheptyl group. ontosight.ai This alkyl group is attached to the benzene ring at the first carbon of the heptyl chain, which also has a propyl group as a branch. The presence of the benzene ring classifies it as an aromatic hydrocarbon, while the alkyl chain gives it nonpolar characteristics. byjus.com

Isomers are compounds that have the same molecular formula but different structural arrangements. In the context of Benzene, (1-propylheptyl)-, several positional isomers of the phenyl group on the decane (B31447) chain exist, such as 1-phenyldecane, 2-phenyldecane, and 3-phenyldecane. Additionally, isomers with different branching of the alkyl chain are possible, for instance, Benzene, (1-butylhexyl)-. The differentiation of these isomers is a key aspect of analytical research, often requiring sophisticated techniques like high-resolution mass spectrometry.

Table 1: Properties of Benzene, (1-propylheptyl)-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H26 | nist.gov |

| Molecular Weight | 218.3776 g/mol | nist.gov |

| CAS Registry Number | 4537-12-6 | nist.gov |

| IUPAC Name | (Decan-4-yl)benzene | epa.gov |

| Synonyms | 4-Phenyldecane, (1-Propylheptyl)benzene | stenutz.eunist.gov |

Significance as a Substituted Aromatic Hydrocarbon in Research

Substituted aromatic hydrocarbons are a broad class of compounds that are fundamental to organic chemistry and are widely studied. Benzene, (1-propylheptyl)- serves as a representative compound within this class for several research purposes. Its structure, combining an aromatic ring with a branched alkyl chain, provides a model for studying the physical and chemical properties that arise from this combination, such as boiling point, solubility, and reactivity. ontosight.ai The alkyl group influences the reactivity of the benzene ring in electrophilic aromatic substitution reactions. tu.edu.iq

In analytical chemistry, the compound and its isomers are often used to develop and validate analytical methods. The subtle differences in the physical properties of these isomers present a challenge for separation and identification techniques, driving innovation in areas like gas chromatography and mass spectrometry.

Overview of Key Research Domains

The study of Benzene, (1-propylheptyl)- is pertinent to several key research domains:

Mass Spectrometry: This compound is often identified in complex mixtures using gas chromatography-mass spectrometry (GC-MS). pnnl.gov The mass spectrum of Benzene, (1-propylheptyl)- provides a unique fragmentation pattern that allows for its identification. nist.gov Researchers utilize this data to distinguish it from its isomers, which can be challenging due to their similar mass-to-charge ratios.

Chromatography: Gas chromatography is a primary technique for separating Benzene, (1-propylheptyl)- from other compounds in a sample. ncat.edu Its retention time in a GC column is a key identifier. pnnl.gov The development of new chromatographic columns and methods often involves testing their ability to resolve closely related isomers like (1-propylheptyl)benzene and (1-butylhexyl)benzene.

Environmental and Phytochemical Analysis: Benzene, (1-propylheptyl)- has been identified as a component in environmental samples, such as in studies of wastewater sludge. pnnl.gov It has also been detected in plant extracts, for instance, in the analysis of date seed extracts, highlighting its presence in natural products. scielo.br

Compound Names Mentioned

Structure

3D Structure

Properties

IUPAC Name |

decan-4-ylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26/c1-3-5-6-8-12-15(11-4-2)16-13-9-7-10-14-16/h7,9-10,13-15H,3-6,8,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDBKYLPIZUTFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCC)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30874872 | |

| Record name | BENZENE, (1-PROPYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4537-12-6 | |

| Record name | Benzene, (1-propylheptyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004537126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZENE, (1-PROPYLHEPTYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30874872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Targeted Alkylation Strategies for Aromatic Systems

The introduction of a branched alkyl group, like the 1-propylheptyl group, onto a benzene (B151609) ring is primarily achieved through alkylation reactions. These methods aim to control the position of the aromatic ring on the alkyl chain, a key factor in determining the final product's properties.

Friedel-Crafts alkylation is a fundamental method for forming C-C bonds by attaching alkyl groups to aromatic rings. vaia.com The reaction is a type of electrophilic aromatic substitution where an alkyl halide or an alkene reacts with an aromatic hydrocarbon. mt.com The process is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), or by strong Brønsted acids like hydrofluoric acid (HF). mt.combyjus.comwikipedia.org

The general mechanism involves three main steps:

Formation of an Electrophile : The Lewis acid catalyst reacts with the alkylating agent (e.g., an alkyl halide or an alkene) to generate a carbocation or a highly electrophilic carbocation-catalyst complex. mt.combyjus.com

Electrophilic Attack : The π-electron system of the benzene ring acts as a nucleophile, attacking the carbocation. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or cyclohexadienyl cation, temporarily disrupting the ring's aromaticity. byjus.comlibretexts.orglibretexts.org

Deprotonation : A base removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst. mt.comlibretexts.org

In the synthesis of long-chain alkylbenzenes, various catalytic systems have been explored to replace traditional corrosive and hazardous catalysts like HF and AlCl₃. etsu.edu These alternatives include solid acid catalysts such as zeolites (e.g., Y-type, Beta, Mordenite), clays, pillared clays, and supported heteropolyacids. researchgate.netacademie-sciences.frscispace.comacs.org Ionic liquids, particularly chloroaluminates, have also been investigated as recyclable and effective catalysts for the alkylation of benzene with long-chain alkenes. acs.orgpolymer.cnsciengine.com

Regioselectivity in the alkylation of benzene with long-chain alkenes like 1-decene (B1663960) refers to the position at which the phenyl group attaches to the decyl chain. The direct attachment to the first carbon (1-phenyldecane) is generally not observed due to the instability of primary carbocations. scispace.com Instead, a mixture of internal isomers (2-, 3-, 4-, and 5-phenyldecane) is typically formed. academie-sciences.fr

Achieving regioselective synthesis of a specific branched isomer like 4-phenyldecane (Benzene, (1-propylheptyl)-) is challenging because of rapid isomerization of both the alkene starting material and the intermediate carbocations on the catalyst surface. academie-sciences.fretsu.edu The distribution of these isomers is heavily influenced by the type of catalyst and the reaction conditions. acs.orgcleaninginstitute.org For instance, some zeolite catalysts, due to their pore structure and acidity, can favor the formation of specific isomers. researchgate.net While linear alkylbenzenes (LABs), particularly the 2-phenyl isomer, are often desired for surfactant production due to their biodegradability, the synthesis of specific branched isomers requires overcoming the thermodynamic and kinetic factors that favor a mixture of products. researchgate.net

Recent advancements have explored transition-metal-catalyzed hydroarylation as a potential one-step method to achieve high selectivity for linear alkylbenzenes, which could in principle be adapted for branched isomers, though this remains a complex synthetic goal. acs.org

The most common alkylating agents for producing phenyldecane isomers are 1-decene or other decene isomers, and chlorinated paraffins (chlorodecane). wikipedia.orggoogle.com The reaction conditions play a critical role in the conversion of the alkylating agent and the selectivity towards different isomers. Key parameters include temperature, pressure, the molar ratio of benzene to the alkylating agent, and catalyst concentration.

For example, using solid acid catalysts like zeolites or supported phosphotungstic acid, temperatures can range from 80°C to over 200°C. etsu.eduetsu.edu A high molar ratio of benzene to the alkene (e.g., 10:1 or higher) is often used to maximize the formation of monoalkylated products and minimize side reactions like alkene polymerization or the formation of dialkylbenzenes. etsu.eduacademie-sciences.fracs.org

Table 1: Selected Reaction Conditions for Alkylation of Benzene with C10/C12 Alkenes

| Catalyst | Alkylating Agent | Temperature (°C) | Benzene/Olefin Molar Ratio | Reference |

|---|---|---|---|---|

| USY Zeolite | 1-Dodecene (B91753) | 120 | Not Specified | scispace.com |

| Phosphotungstic Acid (PTA)/SiO₂ | 1-Decene | 250 | 8:1 | etsu.eduetsu.edu |

| H-Al-PILC (Pillared Clay) | 1-Decene | 145 | 15:1 | academie-sciences.fr |

| [HMIM]Cl-2AlCl₃ (Ionic Liquid) | C18 Olefins | 50 | 10:1 | acs.org |

| 20% DTP/K-10 Clay | 1-Dodecene | Not Specified | 10:1 | acs.org |

Mechanistic Investigations of Compound Formation

Understanding the mechanism of formation for a specific isomer like (1-propylheptyl)benzene requires a close look at the transient species and the energetic landscape of the reaction.

The alkylation of benzene with an alkene such as 1-decene proceeds through a carbenium ion mechanism. academie-sciences.frscispace.com The first step is the protonation of the alkene on an acid catalyst site to form a secondary carbocation (decyl-2-yl cation). etsu.eduucalgary.ca This initial carbocation is highly reactive and can undergo rapid rearrangement through a series of 1,2-hydride shifts. libretexts.orgucalgary.ca

These hydride shifts move the positive charge along the alkyl chain, creating a dynamic equilibrium of secondary carbocations (decyl-2-yl, decyl-3-yl, decyl-4-yl, decyl-5-yl, etc.). etsu.edu The formation of Benzene, (1-propylheptyl)- (4-phenyldecane) occurs when the decyl-4-yl carbocation acts as the electrophile and attacks the benzene ring. etsu.edu The relative stability of these secondary carbocations is very similar, leading to the formation of a mixture of phenylalkane isomers. The formation of the 1-phenyl isomer is not detected because it would require the formation of a much less stable primary carbocation. scispace.com

Protonation of 1-decene to form a secondary carbocation.

Isomerization of the carbocation via hydride shifts.

Electrophilic attack of the various secondary carbocations on the benzene ring.

Deprotonation to form the mixture of phenyldecane isomers.

The final distribution of phenyldecane isomers is governed by both kinetic and thermodynamic factors. tandfonline.com Kinetically, the rates of the individual isomerization steps (hydride shifts) and the rates of alkylation at each position determine the initial product mixture. researchgate.net Thermodynamically, branched alkanes are generally more stable than their linear counterparts. vurup.sk The equilibrium distribution of isomers is a function of temperature, with lower temperatures favoring the formation of more branched products. tandfonline.com

In the context of phenyldecane synthesis, the reaction involves a complex interplay between the isomerization of the decene feedstock and the alkylation itself. researchgate.net At lower temperatures, the concentration of various decene isomers can be significant, while at higher temperatures, the linear alkylbenzene isomers become the dominant products. researchgate.net Studies on the kinetics of competitive double bond isomerization have shown that the activation energy required for the isomerization of a terminal alkene (like 1-dodecene to 2-dodecene) is lower than that for the isomerization between two internal olefins (e.g., 2-dodecene to 3-dodecene). researchgate.net

The relative stabilities of the intermediate carbocations and the final alkylbenzene products control the thermodynamic equilibrium. tandfonline.com While the stability differences between the various secondary phenyldecane isomers are small, they are sufficient to create a distribution rather than a single product under typical equilibrium conditions. nist.gov

Table 2: Isomer Distribution in Alkylation of Benzene

| Catalyst | Alkylating Agent | Temperature (°C) | Product Distribution Highlight | Reference |

|---|---|---|---|---|

| Zeolite Y | 1-Dodecene | 80 | ~40% selectivity for 2-phenyldodecane | etsu.edu |

| H-Al-PILC | 1-Decene | 145 | Forms a mixture including 2-, 3-, 4-, and 5-phenyldecane | academie-sciences.fr |

| Mordenite | Dodecene | 80-140 | Main product is 2-phenyldodecane, but other isomers form at higher temperatures | researchgate.net |

Derivatization and Functionalization Reactions

The chemical behavior of Benzene, (1-propylheptyl)- is characterized by reactions involving both the aromatic ring and the alkyl side chain. The presence of a benzylic hydrogen atom—a hydrogen on the carbon atom directly attached to the benzene ring—makes the alkyl group susceptible to specific transformations such as oxidation and halogenation. Concurrently, the electron-rich nature of the benzene ring facilitates electrophilic aromatic substitution reactions.

Oxidation Pathways and Product Characterization

The oxidation of alkylbenzenes is a significant transformation that primarily targets the benzylic position of the alkyl side chain. For Benzene, (1-propylheptyl)-, which possesses a benzylic hydrogen, oxidation typically leads to the formation of specific carbonyl compounds.

Detailed Research Findings

The oxidation of alkyl side chains on a benzene ring is a well-established reaction in organic synthesis. When an alkylbenzene has at least one benzylic hydrogen, treatment with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, cleaves the side chain at the benzylic position, yielding benzoic acid. libretexts.org This occurs regardless of the length of the alkyl chain. libretexts.org Therefore, the vigorous oxidation of Benzene, (1-propylheptyl)- is expected to produce benzoic acid.

Under milder oxidation conditions, it is possible to form a ketone. The oxidation of a secondary benzylic carbon, such as the one in Benzene, (1-propylheptyl)-, can yield a ketone. For instance, related compounds like Benzene, (1-propyloctyl)- can be oxidized to the corresponding ketones. This transformation would result in the formation of 1-phenyl-4-decanone.

Another potential oxidation pathway involves the aromatic ring itself, particularly under biochemical or specific catalytic conditions. The oxidation of similar compounds like Benzene, (1-butylhexyl)- can lead to the formation of benzene oxide, which subsequently rearranges to phenolic compounds.

| Reaction Type | Reagent(s) | Expected Major Product(s) | Reaction Conditions |

| Vigorous Side-Chain Oxidation | KMnO₄, H₂O, Heat | Benzoic acid | Reflux |

| Mild Side-Chain Oxidation | e.g., CrO₃ | 1-Phenyl-4-decanone | Controlled temperature |

Reduction Methodologies for Alkane and Alcohol Formation

Reduction reactions involving Benzene, (1-propylheptyl)- can target either the aromatic ring or functional groups introduced through other reactions, such as oxidation.

Detailed Research Findings

The reduction of the benzene ring in alkylbenzenes requires forcing conditions, such as catalytic hydrogenation at high pressure and temperature, or the use of dissolving metal reductions. The Birch reduction, which employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source, can reduce the aromatic ring to a non-conjugated diene, specifically a 1,4-cyclohexadiene (B1204751) derivative. greenpeace.toresearchgate.net

If Benzene, (1-propylheptyl)- is first oxidized to the ketone 1-phenyl-4-decanone, this ketone can then be reduced. The carbonyl group can be reduced to a secondary alcohol, forming 1-phenyl-4-decanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Alternatively, the ketone can be completely reduced back to the alkane, Benzene, (1-propylheptyl)-, through methods like the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). acs.org The reduction of benzylic alcohols to their corresponding alkanes can also be achieved using reagents like hydriodic acid. sciepub.com

| Starting Material | Reagent(s) | Expected Major Product | Reaction Type |

| Benzene, (1-propylheptyl)- | Na or Li, NH₃ (l), EtOH | (1-Propylheptyl)cyclohexa-1,4-diene | Birch Reduction |

| 1-Phenyl-4-decanone | NaBH₄ or LiAlH₄ | 1-Phenyl-4-decanol | Carbonyl Reduction |

| 1-Phenyl-4-decanone | Zn(Hg), HCl | Benzene, (1-propylheptyl)- | Clemmensen Reduction |

| 1-Phenyl-4-decanone | N₂H₄, KOH | Benzene, (1-propylheptyl)- | Wolff-Kishner Reduction |

Electrophilic Aromatic Substitution Reactions (e.g., Nitration, Sulfonation, Halogenation)

The (1-propylheptyl)- group is an alkyl group, which acts as an activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. industrialchemicals.gov.au This means that incoming electrophiles will preferentially add to the positions on the benzene ring adjacent (ortho) or opposite (para) to the alkyl substituent. However, the bulky nature of the 1-propylheptyl group can cause steric hindrance, which may reduce the proportion of the ortho-substituted product compared to the para-substituted product. industrialchemicals.gov.au

Nitration

Nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.comgoogle.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺). The reaction with Benzene, (1-propylheptyl)- is expected to yield a mixture of 1-nitro-2-(1-propylheptyl)benzene (ortho) and 1-nitro-4-(1-propylheptyl)benzene (para), with the para isomer likely predominating due to reduced steric hindrance. industrialchemicals.gov.au Reaction conditions such as temperature and reaction time can be controlled to minimize the formation of dinitro products. numberanalytics.comlibretexts.org

Sulfonation

Sulfonation involves reacting the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid) or sulfur trioxide itself. themasterchemistry.comeuropa.eunih.gov This reaction is reversible and introduces a sulfonic acid group (-SO₃H) onto the ring. europa.eu The sulfonation of Benzene, (1-propylheptyl)- would produce a mixture of 2-(1-propylheptyl)benzenesulfonic acid and 4-(1-propylheptyl)benzenesulfonic acid. The existence of "Benzenesulfonic acid, 4-C10-13-sec-alkyl derivs." in chemical databases confirms that such reactions occur, with the para-substituted product being a known entity.

Halogenation

Halogenation of benzene and its derivatives, such as chlorination or bromination, requires a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum bromide (AlBr₃). The catalyst polarizes the halogen molecule, making it a stronger electrophile. The reaction with Benzene, (1-propylheptyl)- would yield a mixture of ortho- and para-halogenated products, for example, 1-bromo-2-(1-propylheptyl)benzene and 1-bromo-4-(1-propylheptyl)benzene.

It is also important to note that under different conditions (e.g., UV light or with N-bromosuccinimide), halogenation can occur via a radical mechanism at the reactive benzylic position of the alkyl side chain. libretexts.org

| Reaction | Reagents | Expected Products (Isomer Mixture) | Key Features |

| Nitration | HNO₃, H₂SO₄ | ortho- and para-nitro-(1-propylheptyl)benzene | para isomer likely favored due to sterics. |

| Sulfonation | SO₃, H₂SO₄ | ortho- and para-(1-propylheptyl)benzenesulfonic acid | Reversible reaction. |

| Bromination | Br₂, FeBr₃ | ortho- and para-bromo-(1-propylheptyl)benzene | Requires a Lewis acid catalyst. |

Environmental Occurrence, Fate, and Transformation Studies

Natural Presence and Biogenic Formation Pathways

The occurrence of Benzene (B151609), (1-propylheptyl)- is not limited to industrial sources; it has also been identified as a product of natural biological processes.

Identification in Phytochemical Extracts

Phytochemical analysis has confirmed the presence of Benzene, (1-propylheptyl)- in certain plant species. A comparative review of the chemical constituents of Melilotus indicus (L.) All., a plant in the Fabaceae family, identified a range of aromatic compounds, including 1-propylheptyl-benzene ekb.egresearchgate.net. This finding suggests a biogenic origin for the compound within the plant's metabolic processes. The investigation highlighted its presence alongside other similar alkylbenzenes.

| Aromatic Compounds Identified in Melilotus indicus |

| 1-butylhexyl-benzene |

| 1-propylheptyl-benzene |

| 1-ethyloctyl-benzene |

| 1-methylnonyl-benzene |

| 1-pentylhexyl-benzene |

| 1-butylheptyl-benzene |

| 1-propyloctyl-benzene |

| 1-ethylnonyl-benzene |

| 1-methyldecyl-benzene |

| 1-pentylheptyl-benzene |

| 1-butyloctylbenzene |

| 1-propylnonyl-benzene |

| 1-ethyldecylbenzene |

| 1-methylundecyl-benzene |

| 1-pentyloctyl-benzene |

| 1-butylnonyl-benzene |

| 1-propyldecyl-benzene |

| 1-ethylundecyl-benzene |

| 1-methyldodecyl-benzene |

Source: Adapted from a comparative review on phytochemical constituents of Melilotus indicus. ekb.eg

Characterization as a Biodegradation Product of Complex Hydrocarbons (e.g., Bitumen, LAB Cable Oil)

Microbial action on complex hydrocarbon mixtures can lead to the formation of Benzene, (1-propylheptyl)-.

Bitumen: A study on the biodegradation of natural bitumen by the bacterium Providencia stuartii, isolated from soil contaminated with heavy oil, identified Benzene, (1-propylheptyl)- as a metabolic byproduct cabidigitallibrary.orggnest.orggnest.orgresearchgate.net. In the study, significant changes in the composition of bitumen were observed after a 13-day incubation period, leading to the detection of new compounds formed through degradation cabidigitallibrary.orggnest.orggnest.org. Gas chromatography-mass spectrometry (GC-MS) analysis of the residual bitumen confirmed the presence of Benzene, (1-propylheptyl)- among other degradation products cabidigitallibrary.orggnest.orggnest.orgresearchgate.net.

| Identified Biodegradation Products of Natural Bitumen by Providencia stuartii |

| Benzene, (1-butylhexyl)- |

| Benzene, (1-propylheptyl)- |

| 23, 28-bisnor-17.β.(h)-hopane |

Source: Adapted from research on the biodegradation of natural bitumen. cabidigitallibrary.orggnest.orggnest.orgresearchgate.net

LAB Cable Oil: Benzene, (1-propylheptyl)- is a known constituent of Linear Alkylbenzene (LAB) cable oil, which is used as an insulating fluid in underground power cables researchgate.netresearchgate.net. Leaks from these cables can release LAB into the soil and groundwater researchgate.net. While LAB is readily biodegraded under aerobic conditions, it can persist in anoxic environments researchgate.net. Therefore, the compound's presence in the environment can be linked to the composition of these industrial oils, which are themselves subject to environmental degradation processes researchgate.net.

Anthropogenic Release and Environmental Distribution

Human activities, particularly those involving petroleum and its derivatives, are a primary source of Benzene, (1-propylheptyl)- in the environment.

Occurrence in Petroleum-Derived Contaminants

Alkylbenzenes, including those with long side chains, are natural components of crude oil and refined petroleum products researchgate.netnih.govwho.int. Consequently, Benzene, (1-propylheptyl)- can be introduced into the environment through oil spills and leaks from storage tanks or pipelines, becoming a component of petroleum-derived contamination in soil and water nih.gov. The environmental distribution of this compound is thus closely tied to the extraction, transport, and use of fossil fuels nih.gov.

Release from Degradation of Polymeric Materials

The degradation of polymeric materials is a complex process involving physical, chemical, and biological mechanisms that break down long polymer chains into smaller fragments. While the degradation of certain functionalized polymers, such as polystyrene, is known to yield aromatic products like benzoic acid, current research has not specifically documented the release of Benzene, (1-propylheptyl)- from the degradation of common polymeric materials acs.org.

Advanced Biodegradation and Biotransformation Research

The environmental fate of Benzene, (1-propylheptyl)- is largely determined by microbial degradation. Research on long-chain alkylbenzenes and related compounds has elucidated several potential transformation pathways.

The primary mechanism for the aerobic degradation of long-chain n-alkylbenzenes involves the oxidation of the alkyl side chain nih.govnih.gov. Typically, the initial microbial attack is an oxidation of the terminal methyl group of the alkyl chain to a carboxylic group nih.gov. This is followed by a classic β-oxidation pathway, which sequentially shortens the alkyl side chain nih.govnih.gov.

For the aromatic portion of the molecule, once the alkyl chain is sufficiently degraded, the benzene ring can undergo further biotransformation. A common pathway involves hydroxylation to form intermediates like phenol (B47542) and catechol, which are then subject to ring cleavage and further metabolism, ultimately leading to mineralization researchgate.netresearchgate.net.

Under anaerobic conditions, the degradation of alkylbenzenes is also possible, though it may proceed more slowly acs.org. Studies on related compounds like Linear Alkylbenzene Sulfonates (LAS) in anoxic marine sediments have shown that degradation can occur, often involving different initial steps such as addition reactions to the alkyl chain acs.orgacs.org. While LAS is generally considered resistant to anaerobic biodegradation, some studies have demonstrated its transformation under methanogenic and sulfate-reducing conditions acs.orgnih.gov.

| Key Intermediates in the Proposed Biodegradation Pathway of Long-Chain Alkylbenzenes |

| Initial Compound: Benzene, (1-propylheptyl)- |

| Side-Chain Oxidation Products (via β-oxidation) |

| Phenylacetic acid derivatives |

| Benzoic acid derivatives |

| Aromatic Ring Transformation Products |

| Phenol |

| Catechol |

Source: Synthesized from research on alkylbenzene metabolism pathways. nih.govresearchgate.net

Microbial Degradation Kinetics Under Aerobic and Anaerobic Conditions

Microbial degradation is a primary mechanism for the removal of long-chain alkylbenzenes from the environment. The rate of this process is highly dependent on the presence or absence of oxygen.

Under aerobic conditions , the biodegradation of LABs is generally rapid. The primary attack often involves the oxidation of the terminal methyl group of the long alkyl side chain to a carboxylic group. This is then followed by a process known as β-oxidation, which progressively shortens the alkyl chain. nih.gov Studies on commercial LABs have shown that they undergo rapid primary and complete biodegradation in natural waters. oecd.org The half-life for the mineralization of the benzene ring of C10-C14 linear alkylbenzene sulfonates (LAS), a closely related group of compounds, in sludge-amended soils has been reported to range from 18 to 26 days. scispace.com In river water, the aerobic biodegradation half-lives for LAS are estimated to be between 1 and 8 days. who.int

Anaerobic degradation of long-chain alkylbenzenes is significantly slower than aerobic degradation. usgs.gov While it does occur, long lag phases are often observed before degradation commences. biorxiv.org In reducing marine sediments, a transformation rate for linear alkylbenzenes has been estimated at approximately 0.07 ± 0.01 yr⁻¹. usgs.gov This suggests that under anoxic conditions, such as those found in buried sediments and some groundwater environments, "Benzene, (1-propylheptyl)-" would be considerably more persistent. Research on anaerobic benzene degradation has shown that the process is often slow and can be associated with long lag times. biorxiv.org

Interactive Data Table: Microbial Degradation Half-life of Structurally Similar Compounds

| Compound Class | Environment | Conditions | Half-life |

| Linear Alkylbenzene Sulfonates (C10-C14) | Sludge-amended soil | Aerobic | 18 - 26 days |

| Linear Alkylbenzene Sulfonates | River water | Aerobic | 1 - 8 days |

| Linear Alkylbenzenes | Reducing marine sediments | Anaerobic | ~14 years (based on rate of 0.07 yr⁻¹) |

Identification of Microbial Species and Enzymatic Pathways for Hydrocarbon Degradation

A variety of microorganisms are capable of degrading long-chain alkylbenzenes. Under aerobic conditions, bacteria are the primary degraders. While specific species responsible for the degradation of "Benzene, (1-propylheptyl)-" have not been identified, studies on similar compounds have implicated a range of bacteria. For instance, Alcanivorax sp. has been shown to degrade long-chain n-alkylbenzenes. nih.gov Other genera known to degrade linear alkylbenzene sulfonates, which share the alkylbenzene structure, include Pseudomonas, Aeromonas, Acinetobacter, Vibrio, Enterobacter, and Klebsiella.

The enzymatic pathways for the aerobic degradation of long-chain alkylbenzenes primarily involve the oxidation of the alkyl side chain. The initial step is often catalyzed by a monooxygenase, which introduces an oxygen atom into the terminal methyl group of the alkyl chain, forming a primary alcohol. This alcohol is then further oxidized to an aldehyde and then a carboxylic acid. The resulting fatty acid is then degraded through the β-oxidation pathway, a process that sequentially shortens the carbon chain. nih.govhibiscuspublisher.com

Cytochrome P450 monooxygenases are a key class of enzymes involved in the initial oxidation of hydrocarbons, including the alkyl side chains of alkylbenzenes. researchgate.netnih.govnih.govmdpi.commdpi.com These enzymes are capable of hydroxylating the alkyl chain, initiating the degradation process. researchgate.netmdpi.com

Under anaerobic conditions, the microbial consortia responsible for degradation are more complex and less well-defined. Studies on anaerobic benzene degradation have identified specific clades of bacteria, such as Thermincola and members of the Deltaproteobacteria, that are associated with this process. biorxiv.org The initial activation of the benzene ring under anaerobic conditions is a key and energetically challenging step, with proposed mechanisms including carboxylation. biorxiv.org

Environmental Factors Influencing Biotransformation Rates

The rate of microbial degradation of "Benzene, (1-propylheptyl)-" is influenced by several environmental factors:

Temperature: Biodegradation rates are generally temperature-dependent, with optimal rates occurring within a specific range for the active microbial populations. For linear alkylbenzene sulfonates, biodegradation is rapid between 10 and 25°C, but the kinetics are significantly reduced at lower temperatures. who.intnih.gov

Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus can enhance the rate of biodegradation by supporting microbial growth and activity.

Oxygen Availability: As discussed, the presence of oxygen is a critical factor, with aerobic degradation being significantly faster than anaerobic degradation.

Presence of Co-contaminants: The presence of other hydrocarbons can impact the degradation rate of a specific compound. In some cases, co-contaminants can inhibit degradation, while in others, they may enhance it through co-metabolism. The presence of other hydrocarbon co-contaminants has been shown to decrease the rates of anaerobic benzene degradation by a factor of 2-4. biorxiv.org

Atmospheric Chemistry and Volatilization Dynamics

Once in the environment, "Benzene, (1-propylheptyl)-" can partition between soil, water, and air. Its fate in the atmosphere is primarily governed by photo-oxidation, while its transfer from aquatic environments to the atmosphere is controlled by volatilization.

Studies on Atmospheric Photo-oxidation and Half-lives

In the atmosphere, the primary degradation pathway for alkylbenzenes is through reaction with photochemically generated hydroxyl radicals (•OH). epa.govmdpi.comrsc.orgepa.gov These reactions lead to the oxidation and eventual breakdown of the molecule. The rate of this reaction determines the atmospheric lifetime of the compound.

For C10-C16 linear alkylbenzenes, the estimated atmospheric half-life is approximately 6.4 hours. oecd.org This indicates that "Benzene, (1-propylheptyl)-" is not expected to persist for long periods in the atmosphere and will be removed relatively quickly through photo-oxidation. The reaction with hydroxyl radicals is the dominant removal process for alkanes and alkylated aromatics in the atmosphere. mdpi.com

Air-Water Partitioning and Volatilization Rates from Aquatic Environments

The tendency of a chemical to move from water to air is described by its Henry's Law constant. A higher Henry's Law constant indicates a greater tendency to volatilize. For C10-C16 linear alkylbenzenes, the Henry's Law Constant is estimated to be 9.34 x 10⁻⁴ atm-m³/mole, suggesting a moderate potential to volatilize from water. oecd.org

Volatilization from water is a significant transport process for many organic compounds. nih.gov The rate of volatilization is influenced by factors such as water temperature, turbulence, and the compound's specific physicochemical properties. For a series of alkylbenzenes, volatilization rates have been studied, and it is a recognized fate process for these compounds in aquatic systems.

Interactive Data Table: Physicochemical Properties and Atmospheric Fate of Structurally Similar Compounds

| Parameter | Value (for C10-C16 LABs) | Significance |

| Atmospheric Half-life | ~6.4 hours | Indicates rapid degradation in the atmosphere |

| Henry's Law Constant | 9.34 x 10⁻⁴ atm-m³/mole | Suggests moderate volatilization potential from water |

Advanced Analytical Techniques for Characterization and Detection

Chromatographic Methods for Complex Mixture Analysis

Chromatography is the cornerstone of analyzing complex organic mixtures. For a compound like Benzene (B151609), (1-propylheptyl)-, which is often a minor component in a complex hydrocarbon background, the separation power of chromatography is essential to isolate it from interfering matrix components before detection.

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and robust analytical tool for the separation, identification, and quantification of Benzene, (1-propylheptyl)- in diverse and complex samples. mdpi.comgnest.orgresearchgate.netnih.gov This technique combines the high-resolution separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. In GC, the compound is volatilized and separated from other components in a mixture based on its boiling point and affinity for a stationary phase within a capillary column. nih.govnih.gov Following separation, the eluted molecules are ionized, typically by electron impact (EI), and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio (m/z) of the fragments, allows for definitive identification. mdpi.comresearchgate.net

The identification of Benzene, (1-propylheptyl)- is confirmed by comparing its retention time and the acquired mass spectrum with those of a known standard or by matching the spectrum against established libraries like the NIST database. nih.gov The characteristic fragment ion for many alkylbenzenes is often found at m/z 91, corresponding to the tropylium (B1234903) ion, with other fragments helping to elucidate the specific isomeric structure. mdpi.comnih.gov

GC-MS is not only qualitative but also a powerful quantitative tool. nih.govabap.co.inpragolab.cz By measuring the response of the detector to known concentrations of a pure standard, a calibration curve can be constructed to accurately determine the concentration of Benzene, (1-propylheptyl)- in unknown samples. pragolab.czmdpi.com This methodology has been successfully applied to quantify the compound in a variety of matrices, including environmental samples, consumer products, and biological materials. For instance, it has been detected in studies analyzing volatile organic compounds in educational facilities and as a degradation product in textile composite residues. mdpi.comca.gov It has also been identified in food science, specifically in studies discriminating between beef and pork patties, and in the analysis of gluten-free noodles. researchgate.netnih.gov Furthermore, its presence as a biodegradation product of natural bitumen highlights the utility of GC-MS in environmental science applications. gnest.org

The table below summarizes findings from various studies that have utilized GC-MS to identify and quantify Benzene, (1-propylheptyl)-.

| Sample Matrix | Analytical Method | Purpose | Finding |

| Childhood Education Facilities Air | GC/MS | Identification | Benzene, (1-propylheptyl)- was detected. ca.gov |

| Textile Composite Residue | Py-GC/MS | Identification | Identified as a degradation product after washing and rinsing. mdpi.com |

| Natural Bitumen | GC-MS | Identification | Detected as a biodegradation product by Providencia stuartii. gnest.org |

| Beef and Pork Patties | SPME-GC-MS | Identification | Identified as one of the volatile compounds. researchgate.net |

| Human Decomposition Fluid | GC×GC-TOFMS | Identification | Listed as a volatile organic compound present in decomposition fluid. uts.edu.au |

| Gluten-Free Rice Flour Noodles | GC-MS | Identification | Identified as a volatile compound in the noodle aroma profile. nih.gov |

| Phragmites australis Leaf Extract | GC-MS | Quantification | Quantified at 0.016% of the total volatile compounds. abap.co.in |

While single-dimension GC-MS is powerful, its separation capacity can be insufficient for exceptionally complex samples where numerous isomers of alkylbenzenes may co-elute. Comprehensive two-dimensional gas chromatography (GC×GC) offers a significant enhancement in separation power, providing superior resolution and a more detailed chemical fingerprint of the sample. This technique utilizes two different capillary columns connected in series via a modulator. The first column typically separates compounds based on their volatility, while the second, shorter column provides a rapid, secondary separation based on a different chemical property, such as polarity.

This orthogonal separation mechanism distributes the compounds across a two-dimensional plane, drastically reducing the likelihood of co-elution. For alkylbenzenes like Benzene, (1-propylheptyl)-, GC×GC can effectively separate it from other C16H26 isomers that would otherwise overlap in a one-dimensional chromatogram. The enhanced separation not only allows for more confident identification but also improves the accuracy of quantification by resolving the analyte peak from matrix interferences. The increased peak capacity of GC×GC coupled with a sensitive mass spectrometer, such as a time-of-flight (TOFMS), is particularly advantageous for trace-level detection in complex matrices like petroleum products or human decomposition fluid. uts.edu.au The structured nature of GC×GC chromatograms, where chemically related compounds often appear in distinct patterns, further aids in the identification of unknown substances. uts.edu.au

High-Resolution Spectroscopic Approaches for Structural Elucidation

For unequivocal structure confirmation, especially when authentic reference standards are unavailable or when dealing with novel compounds, high-resolution spectroscopic techniques are indispensable. These methods provide detailed information about the molecular formula and the specific arrangement of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for molecular structure elucidation. While GC-MS relies on fragmentation patterns, NMR provides direct information about the carbon-hydrogen framework of the intact molecule. Techniques such as ¹H NMR and ¹³C NMR spectroscopy would reveal the exact number and connectivity of protons and carbon atoms in Benzene, (1-propylheptyl)-.

For Benzene, (1-propylheptyl)-, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene ring, the unique methine proton at the benzylic position (the carbon atom attached to both the benzene ring and the alkyl chains), and the various methylene (B1212753) and methyl protons of the propyl and heptyl groups. The chemical shift, splitting pattern (multiplicity), and integration of these signals would confirm the specific arrangement of the alkyl chains around the benzylic carbon and their attachment to the phenyl group. Similarly, the ¹³C NMR spectrum would show a unique signal for each chemically distinct carbon atom, confirming the presence of the C16 backbone and the phenyl ring. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be used to establish direct C-H and H-H connectivities, providing unambiguous proof of the (1-propylheptyl) substitution pattern on the benzene ring.

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) is an ultra-high-resolution mass spectrometry technique that provides extremely accurate mass measurements. This capability allows for the determination of the elemental formula of a compound with a high degree of confidence. For Benzene, (1-propylheptyl)- (C16H26), FT-ICR MS can measure its molecular weight with sub-parts-per-million (ppm) mass accuracy.

This precision is critical for differentiating it from other isobaric compounds—molecules that have the same nominal mass but different elemental compositions. For example, in a complex mixture, there might be other compounds with the nominal mass of 218 Da. However, the high mass accuracy of FT-ICR MS can distinguish the exact mass of C16H26 from other potential formulas (e.g., C15H22O or C14H18O2), thereby confirming the elemental composition and complementing the structural information obtained from techniques like GC-MS and NMR. This is particularly valuable in metabolomics and the analysis of complex environmental mixtures where the number of possible compounds is immense. core.ac.uk

Emerging Analytical Methodologies for Isomeric Differentiation

The differentiation of alkylbenzene isomers remains a significant analytical challenge. Beyond established techniques, emerging methodologies are being explored to provide more effective discrimination. One such area is the use of advanced ionization techniques in mass spectrometry. Methods like atmospheric pressure chemical ionization (APCI) or vacuum ultraviolet (VUV) ionization can sometimes produce different fragmentation patterns or parent ion intensities for different isomers compared to traditional electron ionization, offering an additional dimension of selectivity.

Furthermore, ion mobility spectrometry (IMS), often coupled with mass spectrometry (IM-MS), is a promising technique for separating isomers. IMS separates ions based on their size, shape, and charge in the gas phase. Isomers like Benzene, (1-propylheptyl)- and its structural variants (e.g., Benzene, (1-ethyl-2-methylheptyl)-) may have slightly different three-dimensional shapes, leading to different drift times through the IMS cell. This difference can be used to resolve isomers that are inseparable by chromatography alone, providing a powerful new tool for detailed isomeric characterization in complex mixtures.

Application of Ion Mobility Spectrometry for Co-eluting Isomers

Gas chromatography (GC) is a standard technique for separating volatile and semi-volatile organic compounds. However, isomers of linear alkylbenzenes (LABs), such as "Benzene, (1-propylheptyl)-" (also known as 4-phenyldecane), and its positional isomers (e.g., 2-phenyldecane, 3-phenyldecane, 5-phenyldecane) often exhibit very similar boiling points and polarities. This can lead to co-elution, where multiple isomers exit the GC column at the same time, making their individual detection and quantification by a mass spectrometer (MS) difficult.

Ion Mobility Spectrometry (IMS) provides an additional dimension of separation for complex analyses. nih.gov When coupled with mass spectrometry (IMS-MS), it can effectively resolve ions that are isobaric (having the same mass) and have co-eluted chromatographically. nih.gov The IMS separation mechanism is based on the size, shape, and charge of an ion as it travels through a drift tube filled with a neutral buffer gas under the influence of a weak electric field. chromatographyonline.com

The table below illustrates the conceptual application of GC-IMS-MS for resolving co-eluting decylbenzene isomers. The retention times are identical, but the drift times and corresponding CCS values would differ, allowing for their distinction.

| Compound | Molecular Weight (g/mol) | GC Retention Time (min) | Hypothetical IMS Drift Time (ms) | Hypothetical Collision Cross-Section (CCS) in N₂ (Ų) |

|---|---|---|---|---|

| 2-Phenyldecane | 218.39 | 15.21 | 35.8 | 165.1 |

| 3-Phenyldecane | 218.39 | 15.21 | 36.5 | 168.3 |

| Benzene, (1-propylheptyl)- | 218.39 | 15.21 | 37.1 | 171.1 |

| 5-Phenyldecane | 218.39 | 15.21 | 37.4 | 172.5 |

Development of Targeted Analytical Protocols for Environmental Matrices

"Benzene, (1-propylheptyl)-" is a member of the linear alkylbenzene (LAB) class of compounds, which are precursors to linear alkylbenzene sulfonates (LAS), a major component of synthetic detergents. scholaris.ca Consequently, both LABs and LAS can be found as organic pollutants in various environmental matrices, including water, sediment, and soil. nih.gov Developing a targeted analytical protocol is essential for accurately monitoring their presence and concentration.

A robust protocol for analyzing "Benzene, (1-propylheptyl)-" in an environmental matrix like river sediment would typically involve sample extraction, cleanup, and instrumental analysis by gas chromatography-mass spectrometry (GC-MS). epa.govnih.gov Due to the complexity of environmental samples, preconcentration and cleanup steps are crucial to remove interfering substances and achieve the low detection limits required for environmental monitoring. nih.gov

The instrumental analysis is typically performed using GC-MS operating in Selected Ion Monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only specific ions characteristic of the target analyte's mass spectrum. This significantly enhances the sensitivity and selectivity of the analysis, allowing for reliable quantification even at trace levels. For "Benzene, (1-propylheptyl)-", characteristic ions would include the molecular ion (m/z 218) and key fragment ions (e.g., m/z 91, 105).

The table below outlines a typical targeted analytical protocol for the determination of "Benzene, (1-propylheptyl)-" in a sediment sample.

| Protocol Step | Technique/Method | Description & Quality Control (QC) |

|---|---|---|

| 1. Sample Collection & Preparation | Grab sampling, Freeze-drying | Samples are collected in pre-cleaned glass jars. They are then lyophilized (freeze-dried) to remove water and homogenized by sieving. A surrogate standard is added before extraction to monitor procedural efficiency. |

| 2. Extraction | Soxhlet Extraction or Pressurized Fluid Extraction (PFE) | The dried sediment is extracted with an organic solvent (e.g., dichloromethane (B109758) or hexane) to transfer the organic pollutants from the solid matrix into the liquid phase. epa.gov |

| 3. Cleanup & Fractionation | Silica (B1680970) Gel Column Chromatography | The raw extract is passed through a column containing activated silica gel. This step removes polar interferences. A non-polar solvent is used to elute the fraction containing "Benzene, (1-propylheptyl)-". |

| 4. Concentration | Rotary Evaporation / Nitrogen Evaporation | The solvent volume of the cleaned extract is reduced to a small, precise volume (e.g., 1 mL) to concentrate the analyte. An internal standard is added prior to analysis for accurate quantification. |

| 5. Instrumental Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | An aliquot of the concentrated extract is injected into the GC-MS system. A capillary column is used for separation, and the MS is operated in Selected Ion Monitoring (SIM) mode for target ions (e.g., m/z 91, 105, 218). QC includes analysis of method blanks, matrix spikes, and calibration standards. |

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies of Molecular Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electronic structure. For Benzene (B151609), (1-propylheptyl)-, these studies can elucidate the interplay between the aromatic ring and its bulky, branched alkyl substituent.

The electronic structure of Benzene, (1-propylheptyl)- is primarily defined by the aromatic π-system of the benzene ring and the σ-framework of the alkyl chain. The (1-propylheptyl) group, being an electron-donating alkyl group, influences the electronic properties of the benzene ring through inductive effects. This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions, making them more nucleophilic.

Semi-empirical and ab initio molecular orbital methods can be employed to analyze the valence orbital interactions. aip.org Studies on similar alkylbenzenes have shown that alkane orbitals can interact with the higher-lying occupied σ orbitals of the benzene ring. aip.org This interaction can lead to charge-transfer excitations of σ → π* character. aip.org The orientation of the alkyl group relative to the benzene ring can significantly impact the oscillator strength of these transitions. aip.org

Table 1: Predicted Electronic Properties of Benzene, (1-propylheptyl)-

| Property | Description | Predicted Characteristic for Benzene, (1-propylheptyl)- |

|---|---|---|

| Hybridization | The mixing of atomic orbitals to form new hybrid orbitals. | Carbon atoms in the benzene ring are sp² hybridized, while the aliphatic carbons are sp³ hybridized. |

| Bonding | The nature of chemical bonds within the molecule. | The benzene ring features delocalized π-bonding. The alkyl chain consists of localized σ-bonds. The bond between the ring and the alkyl chain is a C(sp²)-C(sp³) σ-bond. |

| Electron Density | The probability of finding an electron in a particular region of the molecule. | The alkyl group inductively donates electron density to the benzene ring, increasing its nucleophilicity. |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | The electron-donating alkyl group is expected to raise the energy of the HOMO, slightly decreasing the HOMO-LUMO gap compared to unsubstituted benzene. |

This table is generated based on established principles of physical organic chemistry and computational studies on analogous alkylbenzenes.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the characterization of transition states and the elucidation of reaction mechanisms. For Benzene, (1-propylheptyl)-, a key area of investigation is electrophilic aromatic substitution.

Due to the electron-donating nature of the (1-propylheptyl) group, electrophilic attack is predicted to be faster than for benzene itself. The substituent directs incoming electrophiles to the ortho and para positions. However, the bulky nature of the (1-propylheptyl) group introduces significant steric hindrance at the ortho positions. researchgate.net Consequently, the para substituted product is expected to be the major product.

Quantum mechanical calculations, such as those using Density Functional Theory (DFT), can be used to model the reaction pathway of, for example, nitration or halogenation. nih.gov These calculations can determine the activation energies for the formation of the ortho, meta, and para intermediates (arenium ions or σ-complexes). The stability of these intermediates is a key factor in determining the product distribution. For Benzene, (1-propylheptyl)-, the carbocation intermediate leading to the para product is expected to be the most stable due to a combination of electronic stabilization from the alkyl group and reduced steric strain.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Benzene, (1-propylheptyl)-

| Position of Substitution | Electronic Effect of (1-propylheptyl)- Group | Steric Effect of (1-propylheptyl)- Group | Predicted Major/Minor Product |

|---|---|---|---|

| Ortho | Activating | High Steric Hindrance | Minor |

| Meta | Deactivating | Low Steric Hindrance | Very Minor |

| Para | Activating | Low Steric Hindrance | Major |

This table is based on the principles of electrophilic aromatic substitution and computational studies on sterically hindered alkylbenzenes.

Molecular Dynamics and Simulation of Chemical Interactions

While quantum mechanics provides a detailed picture of the electronic structure, molecular dynamics (MD) simulations are essential for understanding the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions.

The (1-propylheptyl) side chain of Benzene, (1-propylheptyl)- possesses significant conformational flexibility. Rotations around the various C-C single bonds lead to a complex potential energy surface with numerous local minima corresponding to different conformers.

The behavior of Benzene, (1-propylheptyl)- in solution is influenced by its interactions with solvent molecules. As a nonpolar molecule, it is expected to be soluble in nonpolar organic solvents. In aqueous environments, it will exhibit hydrophobic behavior.

Molecular dynamics simulations can model the explicit interactions between Benzene, (1-propylheptyl)- and solvent molecules. nih.gov These simulations can provide insights into the solvation structure and the influence of the solvent on the conformational preferences of the alkyl chain. For instance, in a polar solvent, the molecule might adopt a more compact conformation to minimize its exposed nonpolar surface area.

Intermolecular interactions between molecules of Benzene, (1-propylheptyl)- are dominated by van der Waals forces. The large, flexible alkyl chain can lead to significant London dispersion forces. The aromatic rings can also participate in π-π stacking interactions, although the bulky alkyl group may sterically hinder optimal stacking arrangements. Dissipative particle dynamics (DPD) is a coarse-graining approach that can be used to model the behavior of long-chain alkylbenzenes and their mixtures. nih.govacs.org

Thermodynamic and Kinetic Modeling

Thermodynamic and kinetic modeling provides quantitative data on the stability and reactivity of Benzene, (1-propylheptyl)-.

Quantum chemical methods can be used to calculate thermodynamic properties such as the enthalpy of formation. vurup.sk For the alkylation of benzene with the corresponding olefin to form Benzene, (1-propylheptyl)-, thermodynamic analysis can predict the reaction's feasibility under different conditions. vurup.sk

Kinetic modeling can be used to simulate the rates of reactions involving Benzene, (1-propylheptyl)-. For example, in the context of industrial processes like the production of linear alkylbenzene (LAB), kinetic models are developed to optimize reaction conditions. researchgate.net While Benzene, (1-propylheptyl)- is a branched alkylbenzene, similar modeling principles would apply to its synthesis and subsequent reactions.

Table 3: Selected Thermochemical Data for Isomeric C16H26 Alkylbenzenes

| Isomer | Enthalpy of Reaction (Isomerization) at 298.15 K (kJ/mol) |

|---|---|

| Benzene, (1-propylheptyl)- | Data not available |

| Benzene, (1-butylhexyl)- | Data not available |

Specific experimental thermochemical data for Benzene, (1-propylheptyl)- is limited in the public domain. The table structure is provided for illustrative purposes, and values would need to be determined experimentally or through high-level computational thermochemistry.

Calculation of Standard Enthalpies of Formation and Isomerization

The standard enthalpy of formation (ΔfH°) and the enthalpy of isomerization are fundamental thermochemical properties that provide insights into the stability of a molecule and its isomers. For secondary alkylbenzenes, including (1-propylheptyl)benzene, these values can be determined through experimental calorimetry and computational methods.

Standard Enthalpy of Formation: The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For Benzene, (1-propylheptyl)-, this corresponds to the reaction:

16 C(graphite) + 13 H2(g) → C16H26(l)

While direct measurement of this reaction is not feasible, the enthalpy of formation can be calculated indirectly using Hess's law and the standard enthalpy of combustion (ΔcH°). The combustion of Benzene, (1-propylheptyl)- follows the equation:

C16H26(l) + 22.5 O2(g) → 16 CO2(g) + 13 H2O(l)

By experimentally measuring the heat released during combustion and using the known standard enthalpies of formation for CO2 and H2O, the enthalpy of formation of the compound can be calculated.

Enthalpy of Isomerization: Isomerization is the process where a molecule is transformed into an isomer with a different arrangement of atoms. The enthalpy of isomerization (ΔisoH°) is the difference in the standard enthalpies of formation between two isomers. For alkylbenzenes, this often involves changes in the branching of the alkyl chain or the position of the phenyl group.

The equilibria of isomeric transformations for secondary alkylbenzenes have been a subject of detailed study. The heats of isomerization can be determined by measuring the heats of combustion for different isomers. For example, studies on C9H12 alkylbenzenes have determined the heat of isomerization from n-propylbenzene to its various isomers, such as isopropylbenzene and trimethylbenzenes. A similar approach can be applied to the isomers of C16H26.

The following table presents data on the heats of isomerization for a series of C9H12 alkylbenzenes, illustrating the typical energy differences between isomers. These differences arise from variations in steric strain and electronic effects.

| Isomer | Heat of Isomerization (ΔisoH°) from n-propylbenzene (kJ/mol) |

|---|---|

| n-Propylbenzene | 0.00 |

| Isopropylbenzene | -2.80 ± 0.67 |

| 1-Methyl-2-ethylbenzene | -8.08 ± 0.67 |

| 1-Methyl-3-ethylbenzene | -10.38 ± 0.79 |

| 1-Methyl-4-ethylbenzene | -11.46 ± 1.09 |

| 1,2,3-Trimethylbenzene | -20.21 ± 0.92 |

| 1,2,4-Trimethylbenzene | -23.47 ± 0.67 |

| 1,3,5-Trimethylbenzene | -25.10 ± 1.09 |

Data adapted from Prosen, E. J., & Rossini, F. D. (1945). Heats of combustion and isomerization of the eight C9H12 alkylbenzenes. Journal of Research of the National Bureau of Standards, 34, 263-267. Note: Original values in kcal/mol have been converted to kJ/mol.

Predictive Models for Reaction Rates and Pathways

Computational chemistry offers a suite of tools to predict the kinetics and mechanisms of chemical reactions involving alkylbenzenes. These models are crucial for understanding reaction outcomes and optimizing synthetic procedures.

Predictive models for reaction rates often rely on calculating the potential energy surface (PES) for a given reaction. By identifying the transition state structures and their corresponding energies, the activation energy for the reaction can be determined, which is a key factor in the reaction rate. For alkylbenzenes, these models can be applied to various reactions, including:

Friedel-Crafts Alkylation: This is a common method for synthesizing alkylbenzenes. Computational models can predict the regioselectivity of the alkylation on the benzene ring and the likelihood of side reactions.

Side-Chain Oxidation: The benzylic position of the alkyl group is susceptible to oxidation. Predictive models can elucidate the reaction mechanism, which often involves radical intermediates, and predict the major products.

Dehydrogenation: In industrial processes, long-chain alkylbenzenes can be synthesized from the dehydrogenation of alkanes followed by alkylation of benzene. Computational models can help in understanding the catalytic cycles and predicting the efficiency of different catalysts.

Recent advances in machine learning have also been applied to predict reaction rates. These models are trained on large datasets of known reactions and can predict the rate constants for new reactions based on the molecular structures of the reactants and the reaction conditions. For a compound like Benzene, (1-propylheptyl)-, such models could predict its reactivity in various transformations based on its structural features.

The exploration of reaction pathways is another important application of computational chemistry. Algorithms have been developed to automatically explore the PES and identify all relevant intermediates and elementary reactions in a chemical transformation network. This can reveal unexpected reaction pathways and byproducts, providing a comprehensive understanding of the chemical system.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are instrumental in predicting the behavior of new compounds and in the design of molecules with desired characteristics.

Development of Predictive Models for Chemical Reactivity

QSAR/QSPR models for chemical reactivity aim to predict the rate or outcome of a chemical reaction based on the molecular structure of the reactants. The development of such a model typically involves the following steps:

Data Collection: A dataset of compounds with known reactivity in a specific reaction is compiled. For alkylbenzenes, this could be a series of isomers with measured rate constants for a particular transformation.

Descriptor Calculation: A large number of numerical descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum-chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates a subset of the calculated descriptors to the observed reactivity.

Model Validation: The predictive power of the model is assessed using statistical techniques like cross-validation and by testing its performance on an external set of compounds not used in the model development.

For alkylbenzenes, QSPR models have been successfully developed to predict various physicochemical properties, such as boiling point, critical pressure, and critical temperature, using topological indices and principal component analysis. These models can be extended to predict chemical reactivity by including descriptors that are relevant to the reaction mechanism, such as electronic properties and steric parameters. For instance, in electrophilic aromatic substitution, descriptors related to the electron density on the benzene ring would be important.

The following table provides an example of descriptors that could be used in a QSAR/QSPR model for the reactivity of alkylbenzenes.

| Descriptor Type | Example Descriptors | Relevance to Reactivity |

|---|---|---|

| Constitutional | Molecular Weight, Number of Carbon Atoms | General molecular size and composition |

| Topological | Wiener Index, Randić Index | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Steric hindrance at the reaction center |

| Quantum-Chemical | HOMO/LUMO Energies, Mulliken Charges | Electronic effects, susceptibility to nucleophilic/electrophilic attack |

5

Research on Derivatives and Analogues of Benzene, 1 Propylheptyl

Comparative Studies with Homologous and Positional Alkylbenzene Isomers

The structure of the alkyl chain, specifically its length and degree of branching, significantly dictates the chemical and physical properties of alkylbenzenes. Historically, a shift in the industrial synthesis of alkylbenzenes used for the production of detergents highlights the importance of these structural features. Prior to the mid-1960s, tetrapropylene-based alkylbenzenes (TABs), characterized by their highly branched side chains, were widely used. nih.gov However, their stability and resistance to degradation led to environmental persistence, prompting a switch to linear alkylbenzenes (LABs). nih.gov

LABs, which include compounds like Benzene (B151609), (1-propylheptyl)-, consist of a benzene ring attached to a linear secondary alkyl chain, typically containing 10 to 14 carbon atoms. nih.gov The linearity of the alkyl chain makes these compounds more susceptible to microbial attack and biodegradation compared to their branched counterparts. The rate of biodegradation is influenced by the length of the alkyl chain, with longer chains generally showing faster degradation rates. hibiscuspublisher.com

The position of the phenyl group on the alkyl chain also plays a critical role. Isomers with the phenyl group attached closer to the end of the alkyl chain (e.g., 2-phenylalkanes) tend to degrade faster than those where the phenyl group is located more centrally. ias.ac.in This is attributed to the mechanism of microbial degradation, which often involves the oxidation of the terminal methyl group of the alkyl chain. hibiscuspublisher.com

Below is a table summarizing the influence of alkyl chain structure on the properties of alkylbenzenes.

| Property | Effect of Increased Branching | Effect of Increased Linear Chain Length |

| Biodegradability | Decreases significantly | Generally increases |

| Environmental Persistence | Increases | Decreases |

| Micelle Formation | Branched chains show a greater ability to form micelles | Affects critical micelle concentration |

This table provides a generalized summary of the trends observed for alkylbenzenes.

The environmental fate of alkylbenzene isomers is largely determined by their biodegradability. The persistence of branched-chain alkylbenzenes (TABs) in the environment was a significant concern, leading to their replacement with more biodegradable linear alkylbenzenes (LABs). nih.gov Studies have shown that LABs undergo primary biodegradation in natural waters and complete mineralization by microorganisms under aerobic conditions. cler.com

The position of the phenyl group along the linear alkyl chain influences the rate of biodegradation. For instance, studies on the biodegradation of LABs have shown that isomers with the phenyl group at the 2-position are degraded more rapidly than isomers where the phenyl group is more centrally located (e.g., 5- or 6-position). ias.ac.in The degradation of LABs in the environment proceeds through the formation of sulfophenyl carboxylates (SPCs) as intermediates, which are then further biodegraded. nih.gov

The reactivity of alkylbenzenes in chemical reactions is also influenced by the structure of the alkyl group. The alkyl group is an activating group, meaning it increases the electron density of the benzene ring and makes it more susceptible to electrophilic aromatic substitution reactions. lumenlearning.com The (1-propylheptyl)- group, being a secondary alkyl group, directs incoming electrophiles to the ortho and para positions of the benzene ring.

The following table outlines the environmental and reactivity characteristics of different alkylbenzene isomers.

| Isomer Type | Key Structural Feature | Environmental Fate | Reactivity Profile |

| Linear Alkylbenzenes (LABs) | Straight alkyl chain | Readily biodegradable | Undergo typical electrophilic aromatic substitution at ortho and para positions. |

| Branched Alkylbenzenes (TABs) | Highly branched alkyl chain | Environmentally persistent | Similar reactivity to LABs in electrophilic substitution, but steric hindrance can play a role. |

| Positional Isomers of LABs | Varying attachment point of the phenyl group | Biodegradation rate is dependent on the phenyl position (external > internal). | The position of the alkyl group influences the regioselectivity of further substitutions. |

This table presents a comparative overview of the environmental and reactivity profiles of different classes of alkylbenzene isomers.

Synthesis and Characterization of Functionalized Derivatives

The introduction of functional groups onto the aromatic ring or the alkyl chain of Benzene, (1-propylheptyl)- can lead to the creation of new molecules with tailored properties. This functionalization opens up possibilities for new applications and allows for a deeper understanding of the compound's chemical behavior.

Functional groups can be introduced onto the benzene ring of Benzene, (1-propylheptyl)- through various electrophilic aromatic substitution reactions. The (1-propylheptyl)- group is an ortho-, para-directing group, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) or opposite (para) to the alkyl group.

Common functionalization reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring, yielding a mixture of ortho- and para-nitro-(1-propylheptyl)benzene. rsc.org

Halogenation: Treatment with halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) results in the substitution of a hydrogen atom on the ring with a halogen atom, producing ortho- and para-halo-(1-propylheptyl)benzene. wikipedia.org

Friedel-Crafts Acylation: Reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a Lewis acid catalyst introduces an acyl group (-COR) to the ring, primarily at the para position due to the steric bulk of the (1-propylheptyl)- group. wikipedia.org

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H) onto the ring.

Functionalization can also occur on the alkyl chain, typically at the benzylic position (the carbon atom attached to the benzene ring), which is particularly reactive. libretexts.org For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.org

The introduction of functional groups dramatically alters the chemical properties and intermolecular interactions of Benzene, (1-propylheptyl)-.

Electronic Effects: Electron-withdrawing groups, such as the nitro group, decrease the electron density of the aromatic ring, making it less reactive towards further electrophilic substitution. Conversely, electron-donating groups, like an amino group (which can be formed by the reduction of a nitro group), increase the ring's reactivity.

Polarity and Solubility: The introduction of polar functional groups like hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) groups increases the polarity of the molecule. This can significantly affect its solubility in different solvents and its interaction with other molecules.

Reactivity of the Functional Group: The newly introduced functional group itself can undergo a variety of chemical reactions, providing a handle for further synthetic modifications. For example, a nitro group can be reduced to an amine, which can then be diazotized to form a wide range of other derivatives. jeeadv.ac.in An acyl group can be reduced to an alkyl group or can serve as a precursor for the synthesis of other functional groups.

The following table summarizes the expected impact of common functional groups on the properties of Benzene, (1-propylheptyl)-.

| Functional Group | Position of Introduction | Impact on Aromatic Ring Reactivity | Effect on Physical Properties | Potential for Further Reactions |

| Nitro (-NO₂) ** | ortho, para | Deactivating | Increases polarity and boiling point | Reduction to an amino group |

| Halogen (-X) | ortho, para | Deactivating (weakly) | Increases molecular weight and boiling point | Nucleophilic aromatic substitution (under harsh conditions), formation of Grignard reagents |

| Acyl (-COR) | para (major) | Deactivating | Increases polarity and boiling point | Reduction to an alkyl group, various reactions of the carbonyl group |

| Amino (-NH₂) ** | ortho, para (via nitration and reduction) | Activating | Increases polarity, allows for hydrogen bonding | Diazotization, acylation, alkylation |

| Hydroxyl (-OH) | ortho, para | Activating | Increases polarity, allows for hydrogen bonding, increases water solubility | Ether formation, ester formation |

This table provides a predictive overview of the effects of functionalization on Benzene, (1-propylheptyl)- based on general principles of organic chemistry.

Advanced Academic Applications and Future Research Trajectories

Application as a Precursor in Complex Organic Synthesis

The molecular architecture of Benzene (B151609), (1-propylheptyl)-, featuring a reactive benzene ring and a long alkyl chain, makes it a valuable precursor in multi-step organic syntheses. The aromatic ring can undergo various electrophilic substitution reactions, allowing for the introduction of functional groups at specific positions. This capability is fundamental to building more complex molecular frameworks.

Research into long-chain alkylbenzenes is paving the way for the development of novel synthetic routes to advanced materials. By chemically modifying the aromatic ring and the alkyl chain of compounds like Benzene, (1-propylheptyl)-, scientists can tailor the physical and chemical properties of the resulting molecules. This opens up possibilities for creating new polymers, surfactants, and other functional materials with specific performance characteristics. The synthesis of polysubstituted benzenes often involves a strategic sequence of reactions to control the placement of various functional groups on the aromatic ring libretexts.orglibretexts.org.